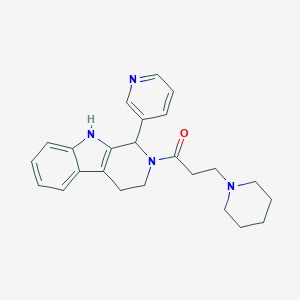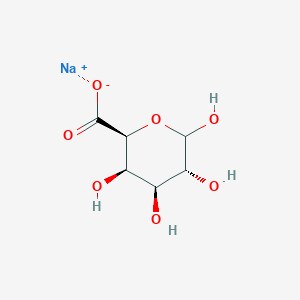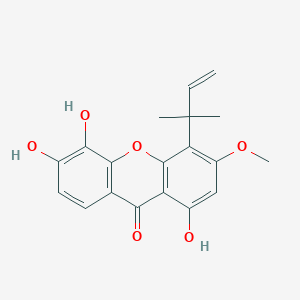
isocudraniaxanthone B
Overview
Description
Isocudraniaxanthone B is a naturally occurring xanthone derivative isolated from the roots of Maclura cochinchinensis . It is a dark yellow crystalline solid that dissolves in polar solvents such as ethanol, dimethyl sulfoxide, and dichloromethane . This compound has garnered significant interest due to its diverse biological activities, including antimalarial properties.
Preparation Methods
Isocudraniaxanthone B can be extracted from the roots of Maclura cochinchinensis using various chromatographic techniques . The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . specific synthetic routes and industrial production methods for this compound have not been extensively documented .
Chemical Reactions Analysis
Isocudraniaxanthone B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isocudraniaxanthone B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of xanthones.
Mechanism of Action
The mechanism of action of isocudraniaxanthone B involves its interaction with specific molecular targets and pathways. It inhibits the Na+/H+ exchange system in arterial smooth muscle cells, which plays a crucial role in regulating intracellular pH and cell volume . This inhibition leads to various physiological effects, including antimalarial activity .
Comparison with Similar Compounds
Isocudraniaxanthone B is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:
Isocudraniaxanthone A: Another xanthone derivative isolated from Maclura cochinchinensis with similar biological activities.
Isoalvaxanthone: A prenylated xanthone with comparable chemical properties.
Cratochinone A and B: Xanthone derivatives isolated from Cratoxylum cochinchinense with cytotoxic effects against various cancer cell lines.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-5-19(2,3)14-12(24-4)8-11(21)13-15(22)9-6-7-10(20)16(23)17(9)25-18(13)14/h5-8,20-21,23H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELOBHLTYBBGDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: From which plant sources can isocudraniaxanthone B be isolated?
A1: this compound has been isolated from several plant species, including:
- Cudrania cochinchinensis (root bark) [, , ]
- Maclura cochinchinensis (roots) []
- Garcinia cowa (roots) []
Q2: What is the chemical structure of this compound?
A3: this compound is a prenylated xanthone, meaning it has a xanthone core structure with an additional prenyl group attached. While the provided abstracts don't detail the spectroscopic data, they do mention that its structure was elucidated using spectroscopic techniques such as MS, 1H-NMR, 13C-NMR, and 2D NMR. [, ] Researchers interested in the detailed structural characterization of this compound should refer to the full research articles referenced in the provided abstracts.
Q3: Are there any known structural analogs of this compound, and do they exhibit similar biological activities?
A4: Yes, research has identified structural analogs of this compound. One such example is 1,6,7-trihydroxy-4-(1,1-dimethylallyl)-3-methoxyxanthone, a new prenylated xanthone also isolated from the root barks of Cudrania cochinchinensis. [] This compound is an isomer of this compound. [] While the biological activity of this specific isomer hasn't been explicitly reported within these abstracts, the structural similarities suggest that it might possess comparable properties. Further investigation is needed to ascertain the specific activities of this and other analogs of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


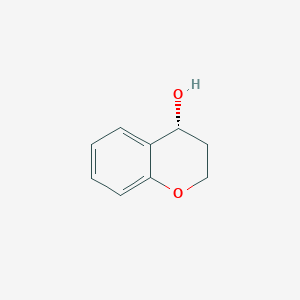
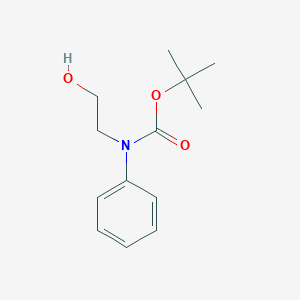
![3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl-](/img/structure/B43875.png)


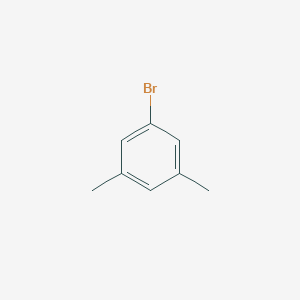
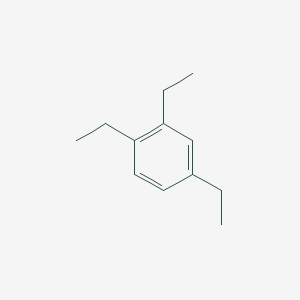
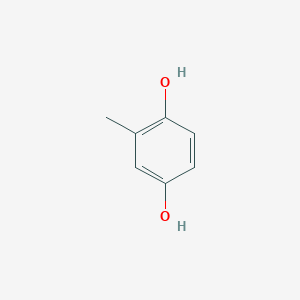
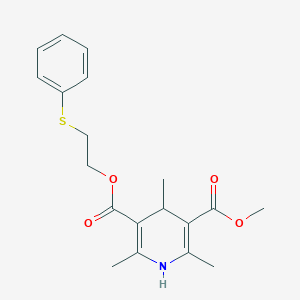
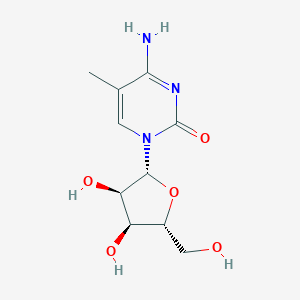

![2-[3-[1-[[2-(3,4-dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid;hydrochloride](/img/structure/B43899.png)
